1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(1-methylethyl)-
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Overview
Description
1-Oxa-3,8-diazaspiro(45)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(1-methylethyl)- is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by their unique structure, where two rings share a single atom, typically a carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(1-methylethyl)- involves multiple steps, typically starting with the preparation of the spirocyclic core. This can be achieved through cyclization reactions involving suitable precursors. The introduction of the fluorophenyl group and other substituents is usually accomplished through nucleophilic substitution or addition reactions under controlled conditions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for precise control over reaction parameters, and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(1-methylethyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of drugs targeting specific pathways or receptors.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.2]pentane: A simpler spiro compound with a similar structural motif.
Spiro[4.5]decane: Another spiro compound with a different ring size and substituents.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group, which contribute to the compound’s unique properties.
Uniqueness
1-Oxa-3,8-diazaspiro(45)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(1-methylethyl)- stands out due to its complex structure, which combines a spiro linkage with multiple functional groups
Properties
CAS No. |
134069-74-2 |
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Molecular Formula |
C19H25FN2O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
8-[2-(4-fluorophenyl)ethyl]-4-methylidene-3-propan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C19H25FN2O2/c1-14(2)22-15(3)19(24-18(22)23)9-12-21(13-10-19)11-8-16-4-6-17(20)7-5-16/h4-7,14H,3,8-13H2,1-2H3 |
InChI Key |
VUXPHDLYHYMKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C)C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC1=O |
Origin of Product |
United States |
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